molecular formula C23H28ClN5O B13596619 2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride

2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride

Cat. No.: B13596619
M. Wt: 426.0 g/mol
InChI Key: WQIGIIDVUURLQF-UHFFFAOYSA-N
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Description

2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride is a complex organic compound that features a combination of piperidine, triazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce reaction times. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine and triazole moieties are known to facilitate binding to these targets, leading to modulation of their activity . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide
  • **5-methyl-1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide

Uniqueness

2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability in aqueous environments . This makes it particularly useful in biological and medicinal applications where solubility is a critical factor.

Properties

Molecular Formula

C23H28ClN5O

Molecular Weight

426.0 g/mol

IUPAC Name

2-methyl-5-[1-[(5-methylpiperidin-3-yl)methyl]triazol-4-yl]-N-phenylbenzamide;hydrochloride

InChI

InChI=1S/C23H27N5O.ClH/c1-16-10-18(13-24-12-16)14-28-15-22(26-27-28)19-9-8-17(2)21(11-19)23(29)25-20-6-4-3-5-7-20;/h3-9,11,15-16,18,24H,10,12-14H2,1-2H3,(H,25,29);1H

InChI Key

WQIGIIDVUURLQF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)CN2C=C(N=N2)C3=CC(=C(C=C3)C)C(=O)NC4=CC=CC=C4.Cl

Origin of Product

United States

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